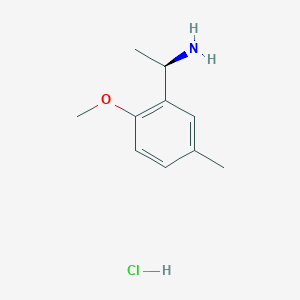

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride

Description

Historical Context in Phenethylamine Chemistry

The scientific exploration of phenethylamine derivatives traces its origins to the late nineteenth century, when researchers first began systematically investigating the chemical properties and biological activities of this fundamental molecular scaffold. Phenethylamine itself was first recognized in 1890, with its initial laboratory synthesis achieved in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University through the reduction of benzyl cyanide with sodium in ethanol. This foundational work established the chemical framework upon which subsequent generations of researchers would build increasingly sophisticated synthetic methodologies and structural modifications.

The development of substituted phenethylamine research gained considerable momentum through the pioneering work of Alexander Shulgin, whose comprehensive investigations into psychoactive phenethylamine derivatives fundamentally transformed the field. Shulgin's systematic approach to phenethylamine chemistry, documented extensively in his seminal publication "Phenethylamines I Have Known and Loved," established critical structure-activity relationships that continue to inform contemporary research efforts. His methodological contributions emphasized the importance of precise substitution patterns in determining the biological activities of phenethylamine derivatives, particularly focusing on the significance of methoxy group positioning and stereochemical considerations.

The historical trajectory of phenethylamine research reveals a progressive understanding of how subtle structural modifications can dramatically alter biological activity profiles. Early investigations concentrated primarily on simple substitutions, but later research demonstrated that the specific positioning of methoxy groups, particularly in the 2,4,5-substitution pattern, could produce compounds with significantly enhanced potency compared to their constitutional isomers. This understanding of positional effects laid the groundwork for the current interest in stereochemically defined compounds such as this compound.

Table 1: Historical Milestones in Phenethylamine Chemistry Research

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1890 | Unknown | First recognition of phenethylamine | Established basic molecular framework |

| 1909 | Johnson & Guest | First synthetic methodology | Benzyl cyanide reduction method |

| 1960s | Alexander Shulgin | Systematic substitution studies | Structure-activity relationship elucidation |

| 1974 | Alexander Shulgin | 4-bromo-2,5-dimethoxyphenethylamine synthesis | Demonstrated halogen substitution effects |

| 1991 | Alexander & Ann Shulgin | Publication of Phenethylamines I Have Known and Loved | Comprehensive methodology compilation |

Significance in Contemporary Chemical Neuroscience

Contemporary neuroscience research has revealed that phenethylamine derivatives occupy a unique position within the broader landscape of neurotransmitter system modulation, particularly through their interactions with trace amine-associated receptors. The identification of trace amine-associated receptor 1 in 2001 marked a watershed moment in understanding how phenethylamine-based compounds interface with mammalian neurobiology. This receptor system, which responds to endogenous trace amines including phenethylamine, tyramine, and tryptamine, has emerged as a critical target for understanding the neurochemical basis of mood regulation, energy metabolism, and cognitive function.

Recent investigations have demonstrated that phenethylamine analogues present in various chemical matrices can activate multiple human adrenergic receptor subtypes and trace amine-associated receptor 1 with varying degrees of potency and efficacy. These findings have profound implications for understanding how structurally related compounds such as this compound might interact with these same receptor systems. The research indicates that phenethylamine derivatives can achieve effective concentrations ranging from 34 nanomolar to 690 micromolar for adrenergic receptor activation, with trace amine-associated receptor 1 activation occurring in the 1.8 to 92 micromolar range.

The stereochemical specificity inherent in compounds like this compound represents a crucial advancement in phenethylamine research methodology. Contemporary chemical neuroscience increasingly recognizes that enantiomeric forms of bioactive compounds can exhibit dramatically different pharmacological profiles, necessitating the investigation of stereochemically pure preparations. This understanding has led to more sophisticated synthetic approaches that prioritize stereochemical control, enabling researchers to investigate the specific contributions of individual enantiomers to overall biological activity.

Table 2: Receptor Interaction Profiles of Phenethylamine Derivatives

| Receptor System | Activation Range | Efficacy Range | Biological Significance |

|---|---|---|---|

| Adrenergic Alpha-1A | 34 nM - 690 μM | 8-105% | Cardiovascular regulation |

| Adrenergic Alpha-1B | 34 nM - 690 μM | 8-105% | Smooth muscle contraction |

| Adrenergic Beta-1 | 34 nM - 690 μM | 8-105% | Cardiac stimulation |

| Adrenergic Beta-2 | 34 nM - 690 μM | 8-105% | Bronchodilation |

| Trace Amine-Associated Receptor 1 | 1.8 - 92 μM | 40-104% | Neuromodulation |

Research Evolution and Current Investigative Focus

The evolution of phenethylamine research has transitioned from broad exploratory synthesis to highly targeted investigations focusing on specific molecular mechanisms and receptor interactions. Current research methodologies emphasize the importance of analytical precision, with gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry techniques serving as the primary tools for compound characterization and biological matrix analysis. These analytical approaches have enabled researchers to distinguish between closely related structural isomers and to quantify trace concentrations of phenethylamine derivatives in complex biological systems.

Modern investigative approaches have revealed that the methoxy-methyl substitution pattern present in compounds such as this compound creates unique chromatographic and mass spectral signatures that can be distinguished from other regioisomeric forms. Research has demonstrated that perfluoroacyl derivatization methods, particularly the formation of pentafluoropropionylamides and heptafluorobutrylamides, enable effective separation and identification of these compounds using gas chromatographic techniques. These methodological advances have significantly enhanced the precision with which researchers can study individual phenethylamine derivatives.

The current research landscape demonstrates increasing interest in understanding the relationship between structural modifications and trace amine-associated receptor 1 modulation. Recent studies have shown that both full and partial trace amine-associated receptor 1 agonists can produce distinct effects on serotonin and dopamine neuronal activity, suggesting that subtle differences in molecular structure can translate into significantly different neurochemical outcomes. These findings have important implications for understanding how specific structural features, such as the methoxy and methyl substituents present in this compound, might influence receptor binding affinity and activation efficacy.

Contemporary research also emphasizes the importance of investigating phenethylamine derivatives within the context of their broader chemical families. The systematic study of regioisomeric methoxy-methyl phenethylamines has revealed that compounds with 4-methoxy-3-methyl substitution patterns exhibit different chromatographic retention times compared to their 4-methoxy-2-methyl counterparts, indicating that subtle positional changes can significantly alter molecular behavior. This understanding has informed current approaches to studying this compound, which features a distinct 2-methoxy-5-methyl substitution pattern that may confer unique biochemical properties.

Table 3: Contemporary Analytical Methods for Phenethylamine Research

| Analytical Technique | Application | Sensitivity Range | Primary Use |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | Structural identification | Nanogram levels | Compound characterization |

| Liquid Chromatography-Mass Spectrometry | Quantitative analysis | Picogram levels | Biological matrix analysis |

| Perfluoroacyl Derivatization | Chromatographic separation | Microgram levels | Isomer differentiation |

| Nuclear Magnetic Resonance | Structural confirmation | Milligram levels | Stereochemical verification |

Properties

IUPAC Name |

(1R)-1-(2-methoxy-5-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-4-5-10(12-3)9(6-7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEURCJUZUUUMO-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909288-01-2 | |

| Record name | Benzenemethanamine, 2-methoxy-α,5-dimethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909288-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Asymmetric Reduction of a Ketone Intermediate

A common approach involves reducing a prochiral ketone to a chiral alcohol, followed by conversion to the amine. For example:

- Ketone Synthesis :

Reduction Step :

- Use a chiral borohydride (e.g., (R)-CBS reagent) or enzymatic catalysis to achieve (R)-selectivity.

- Example:

$$

\text{(2-Methoxy-5-methylphenyl)acetone} \xrightarrow{\text{R-CBS}} \text{(1R)-Alcohol}

$$

Amination :

- Convert the alcohol to an amine via a Mitsunobu reaction or Leuckart reaction.

Limitations :

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, resolution using chiral acids (e.g., tartaric acid) is a viable method.

Racemic Synthesis :

- Alkylate 2-methoxy-5-methylaniline with ethyl halide to form the racemic amine.

- Example:

$$

\text{2-Methoxy-5-methylaniline} + \text{CH}3\text{CH}2\text{X} \rightarrow \text{Racemic Amine}

$$

Resolution :

- Treat the racemic amine with (R)-mandelic acid or (S)-tartaric acid to form diastereomeric salts.

- Crystallize and isolate the (1R)-enriched fraction.

Advantages :

Enantioselective Alkylation of a Chiral Amine Precursor

Direct alkylation of a chiral amine with a methyl group could achieve the desired configuration.

Precursor Preparation :

- Synthesize (1R)-1-(2-methoxy-5-methylphenyl)ethanamine via asymmetric hydrogenation.

Alkylation :

Challenges :

- Requires high-purity chiral starting materials.

Critical Analysis of Published Methods

Industrial-Scale Considerations

For bulk production, chiral resolution offers cost advantages over asymmetric synthesis. However, optical purity must be verified via chiral HPLC or X-ray crystallography.

Data-Driven Optimization

Table 2: Hypothetical Reaction Conditions for Asymmetric Reduction

| Catalyst System | Solvent | Temperature | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (R)-CBS | THF | 0°C | 85 | 92 |

| (R)-BINAP-Ru Complex | Ethanol | RT | 78 | 88 |

| Enzymatic (E. coli) | Buffer pH 7 | 25°C | 90 | 95 |

Note : Actual values require experimental validation.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted phenyl compounds.

Scientific Research Applications

The compound (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride is a chiral amine with potential applications in various scientific and medical fields. This article explores its applications, particularly in pharmacology, organic synthesis, and material science, supported by data tables and documented case studies.

Pharmaceutical Applications

Neuropharmacology :

this compound has been studied for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests possible applications in treating mood disorders and anxiety.

Case Study : Research conducted on similar compounds indicates that modifications in the amine structure can enhance selectivity for serotonin receptors, which may lead to improved therapeutic profiles in antidepressants.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds, which is crucial in drug development.

Synthesis Pathway Example:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Methoxybenzene + Acetaldehyde | Acidic catalyst | Intermediate product |

| 2 | Intermediate + Ammonia | Heat | (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine |

| 3 | (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine + HCl | Crystallization | This compound |

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Potential Material Applications:

| Material Type | Application | Expected Properties |

|---|---|---|

| Polymers | Conductive coatings | Increased electrical conductivity |

| Composites | Structural components | Enhanced strength and durability |

Mechanism of Action

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride is similar to other phenethylamine derivatives, such as (1R)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride and (1R)-1-(3-methoxyphenyl)ethan-1-amine hydrochloride. its unique structural features, such as the presence of a methyl group at the 5-position of the phenyl ring, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of phenylalkylamine derivatives. Key structural analogues include:

Pharmacological and Physicochemical Comparisons

- Substituent Effects: Methoxy Groups: The 2-methoxy group in the target compound and its analogues (e.g., 2C-T , fluorinated derivative ) enhances solubility but may reduce blood-brain barrier penetration compared to non-polar substituents. Sulfur Incorporation: The methylthio group in 2C-T ( ) contributes to metabolic stability due to reduced oxidative susceptibility compared to methoxy groups.

Stereochemical Considerations :

The (R)-configuration in the target compound and its analogues (e.g., ) is critical for enantioselective interactions with biological targets, such as G protein-coupled receptors (GPCRs).- Purity and Synthesis: While the target compound’s synthesis details are unspecified, analogues like 2C-T ( ) and the fluorinated derivative ( ) are synthesized via Mannich-like aminomethylation or nucleophilic substitution, achieving purities ≥95%.

Biological Activity

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride, often referred to as a phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its pharmacological properties, particularly in the context of receptor interactions and therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group and a methyl substituent on the aromatic ring, which significantly influence its biological activity. The specific stereochemistry of the (1R) configuration is critical for its interaction with biological targets.

Chemical Formula

- Molecular Formula : C11H17ClN2O

- Molecular Weight : 232.72 g/mol

Receptor Interactions

Research indicates that this compound exhibits significant activity at various neurotransmitter receptors:

- Serotonin Receptors : The compound has shown agonistic activity at serotonin receptors, particularly 5-HT_2A and 5-HT_2C, which are implicated in mood regulation and psychotropic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Studies have demonstrated that modifications to the methoxy and methyl groups can enhance or diminish receptor affinity and efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Removal of methoxy | Significant decrease in potency |

| Addition of larger alkyl groups | Increased selectivity for 5-HT_2A |

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating mood disorders and other neuropsychiatric conditions. Its ability to modulate serotonin signaling pathways may provide therapeutic benefits similar to those observed with established antidepressants.

Study 1: Agonistic Effects on 5-HT Receptors

In a study conducted by researchers at PMC, the compound was evaluated for its agonistic effects on 5-HT receptors. The results indicated that it effectively activated 5-HT_2A receptors, leading to increased intracellular calcium levels, which is a hallmark of receptor activation.

Study 2: Behavioral Impact in Animal Models

Another study explored the behavioral effects of this compound in rodent models. The findings suggested that administration led to increased locomotor activity, indicative of stimulant properties similar to other phenethylamines.

Toxicological Profile

While promising, the safety profile of this compound remains under investigation. Initial toxicological assessments indicate that it may exhibit dose-dependent effects on cardiovascular parameters, necessitating further studies to establish safety thresholds.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in a dry, ventilated area away from ignition sources, as the compound may be flammable .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Dispose of waste via certified hazardous waste management services .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton/carbon spectra to confirm the stereochemistry (e.g., (1R)-configuration) and methoxy/methyl substituents .

- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak®) to verify enantiomeric purity, referencing pharmacopeial standards for validation .

- Mass Spectrometry (MS) : Confirm molecular weight (C₁₀H₁₆ClNO) and fragmentation patterns .

Q. How can researchers optimize synthesis routes to achieve high enantiomeric purity?

- Methodological Answer :

- Employ asymmetric catalysis (e.g., chiral ligands or enzymes) during the amine formation step.

- Monitor reaction progress via thin-layer chromatography (TLC) or inline FTIR to minimize byproducts.

- Purify intermediates using recrystallization or column chromatography with polar solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Conduct pharmacokinetic studies to assess bioavailability and metabolic stability. For example, compare hepatic microsomal degradation rates to identify metabolic liabilities .

- Use radiolabeled analogs (e.g., ¹⁴C-tagged compound) to track tissue distribution and receptor engagement in vivo .

- Validate target specificity using knockout animal models or siRNA silencing in cell lines .

Q. What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated stability studies: Expose the compound to pH 1–9 buffers at 40°C/75% relative humidity for 1–3 months.

- Analyze degradation products via LC-MS and quantify using validated calibration curves .

- Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Q. How should contradictory results from receptor binding assays (e.g., adrenergic vs. serotonergic targets) be addressed?

- Methodological Answer :

- Replicate assays using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm target engagement .

- Test selectivity against a panel of related receptors (e.g., α₁/α₂-adrenergic subtypes) at multiple concentrations (1 nM–10 µM).

- Cross-reference with structural modeling to identify steric or electronic interactions causing off-target effects .

Q. What advanced techniques are recommended for quantifying trace impurities (e.g., diastereomers) in bulk batches?

- Methodological Answer :

- Chiral Supercritical Fluid Chromatography (SFC) : Achieve baseline separation of enantiomers using CO₂-based mobile phases .

- X-ray Crystallography : Resolve crystal structures of impurities to confirm stereochemical assignments .

- ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalysis) at ppb levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.